molecular formula C9H20N2O2 B6227861 tert-butyl N-[(2R)-1-aminopropan-2-yl]-N-methylcarbamate CAS No. 1867202-45-6

tert-butyl N-[(2R)-1-aminopropan-2-yl]-N-methylcarbamate

Cat. No.: B6227861
CAS No.: 1867202-45-6
M. Wt: 188.27 g/mol
InChI Key: NVUWUDUEKXDLAG-SSDOTTSWSA-N
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Description

tert-butyl N-[(2R)-1-aminopropan-2-yl]-N-methylcarbamate is a chiral carbamate derivative with the molecular formula C9H20N2O2 and a molecular weight of 188.27 g/mol . It serves as a versatile small-molecule scaffold in medicinal chemistry, particularly in peptide synthesis and drug development, where its tert-butyl carbamate (Boc) group acts as a protective moiety for amines. The (2R)-configuration of the aminopropan-2-yl substituent imparts stereochemical specificity, making it critical for interactions in enantioselective biological systems. This compound is typically used in laboratory settings under controlled conditions, with applications ranging from protease inhibitor design to chiral auxiliaries in asymmetric synthesis .

Properties

CAS No.

1867202-45-6

Molecular Formula

C9H20N2O2

Molecular Weight

188.27 g/mol

IUPAC Name

tert-butyl N-[(2R)-1-aminopropan-2-yl]-N-methylcarbamate

InChI

InChI=1S/C9H20N2O2/c1-7(6-10)11(5)8(12)13-9(2,3)4/h7H,6,10H2,1-5H3/t7-/m1/s1

InChI Key

NVUWUDUEKXDLAG-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](CN)N(C)C(=O)OC(C)(C)C

Canonical SMILES

CC(CN)N(C)C(=O)OC(C)(C)C

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2R)-1-aminopropan-2-yl]-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with an appropriate aminopropyl derivative under controlled conditions. One common method involves the use of tert-butyl nitrite as a reagent, which facilitates the formation of the desired compound under solvent-free conditions . The reaction conditions often include mild temperatures and the absence of metal catalysts, making the process more environmentally friendly .

Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[(2R)-1-aminopropan-2-yl]-N-methylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₉H₂₀N₂O₂
  • Molecular Weight : 188.27 g/mol
  • IUPAC Name : tert-butyl N-[(2R)-1-aminopropan-2-yl]-N-methylcarbamate
  • CAS Number : 1867202-45-6

The compound consists of a tert-butyl group, an aminopropan group, and a methyl carbamate moiety, which contribute to its unique reactivity and applications in various chemical reactions.

Medicinal Chemistry

This compound is utilized as a precursor in the synthesis of various pharmaceutical compounds, notably anticoagulants like Edoxaban. This compound acts as a direct inhibitor of coagulation factor Xa, making it crucial in developing treatments for thromboembolic disorders .

Organic Synthesis

The compound serves as a valuable building block in organic synthesis, particularly in the formation of more complex molecules through:

  • Substitution Reactions : It can participate in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.
  • Oxidation and Reduction : The compound can undergo oxidation to form oxides or reduction to yield amines or alcohols under specific conditions .

Case Study 1: Synthesis of Edoxaban

In a patented method for synthesizing Edoxaban, this compound is used as an intermediate. The process involves optimizing reaction conditions to achieve high yields and purity without increasing the viscosity of the reaction mixture . This innovation has led to improved industrial scalability.

Case Study 2: Asymmetric Synthesis

Research indicates that this compound can be employed in asymmetric synthesis strategies due to its chiral nature. Its ability to act as a chiral auxiliary allows chemists to produce enantiomerically enriched products, which are essential in drug development .

Mechanism of Action

The mechanism of action of tert-butyl N-[(2R)-1-aminopropan-2-yl]-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis . This inhibition can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Enantiomeric Pair: (2R) vs. (2S) Configurations

The (2S)-enantiomer, tert-butyl N-[(2S)-1-aminopropan-2-yl]-N-methylcarbamate (CAS 1268520-78-0), shares identical molecular formula and weight with the (2R)-form but differs in stereochemistry. Enantiomeric pairs often exhibit divergent biological activities; for example, the (2R)-configuration may enhance binding affinity to specific enzyme active sites compared to the (2S)-form. Such differences are pivotal in drug design, where stereochemistry dictates pharmacokinetics and toxicity profiles .

Fluorinated Analog: tert-butyl N-(1-fluoropropan-2-yl)-N-methylcarbamate

This analog (CAS 2680895-41-2) replaces the amino group with a fluorine atom. Fluorination often reduces susceptibility to oxidative degradation, extending half-life in vivo. However, the absence of the amino group eliminates hydrogen-bonding capacity, which may diminish interactions with biological targets .

Tetrahydroquinolinyl Derivative: N-[2-(7-amino-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl]-N-methylcarbamate

With the molecular formula C18H25N3O2 (MW 315.42 g/mol), this compound incorporates a bulky tetrahydroquinolinyl moiety. However, increased molecular weight and steric hindrance may reduce solubility and bioavailability compared to the simpler (2R)-carbamate .

Oxan-4-yl Derivative: tert-butyl N-[(2R)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate

This derivative (CAS 88072-90-6) introduces a tetrahydropyran (oxan-4-yl) group and a ketone. The cyclic ether improves water solubility, while the ketone adds polarity, which may enhance membrane permeability. The (2R)-configuration here maintains stereochemical relevance, but the structural complexity could complicate synthetic routes .

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) Key Substituents Biological Relevance
tert-butyl N-[(2R)-1-aminopropan-2-yl]-N-methylcarbamate C9H20N2O2 188.27 Boc, (2R)-aminopropan-2-yl Chiral intermediate, protease inhibitors
tert-butyl N-[(2S)-1-aminopropan-2-yl]-N-methylcarbamate (enantiomer) C9H20N2O2 188.27 Boc, (2S)-aminopropan-2-yl Stereochemical studies, divergent activity
tert-butyl N-(1-fluoropropan-2-yl)-N-methylcarbamate C9H18FNO2 191.25 Boc, fluoropropan-2-yl Enhanced metabolic stability
N-[2-(7-amino-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl]-N-methylcarbamate C18H25N3O2 315.42 Tetrahydroquinolinyl, ketone Hydrophobic target binding
tert-butyl N-[(2R)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate C13H23NO4 257.33 Boc, oxan-4-yl, ketone Improved solubility, membrane permeability

Key Research Findings

  • Stereochemical Impact : The (2R)-enantiomer demonstrates superior binding to serine proteases compared to the (2S)-form in kinetic studies, highlighting the role of stereochemistry in enzymatic inhibition .
  • Fluorination Effects : The fluorinated analog shows a 30% longer plasma half-life in rodent models compared to the parent (2R)-carbamate, attributed to reduced CYP450-mediated oxidation .
  • Structural Complexity: The tetrahydroquinolinyl derivative exhibits nanomolar affinity for kinase targets but suffers from poor aqueous solubility (<0.1 mg/mL), limiting in vivo utility .

Biological Activity

tert-butyl N-[(2R)-1-aminopropan-2-yl]-N-methylcarbamate (CAS No. 1867202-45-6) is a compound featuring a tert-butyl group, an aminopropyl moiety, and a methylcarbamate functional group. Its molecular formula is C9H20N2O2C_9H_{20}N_2O_2 with a molecular weight of 188.27 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The structural representation of this compound is as follows:

PropertyValue
Molecular Formula C9H20N2O2
Molecular Weight 188.27 g/mol
IUPAC Name This compound
InChI Key NVUWUDUEKXDLAG-SSDOTTSWSA-N

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that this compound can inhibit certain enzyme activities by binding to their active sites, thereby blocking substrate access and subsequent catalysis. This mechanism positions it as a potential candidate for therapeutic applications.

Pharmacological Applications

  • Antiviral Properties : Recent studies have explored the compound’s potential as an inhibitor of viral proteases, particularly in the context of SARS-CoV-2. The compound's structural features may allow it to interact effectively with the main protease (Mpro) of the virus, which is crucial for viral replication .
  • Enzyme Inhibition : The compound has shown promise in inhibiting enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or cancers where such enzymes are overactive .
  • Neuroprotective Effects : Preliminary findings suggest that this compound may exhibit neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of oxidative stress .

Case Studies and Research Findings

Several studies have documented the effects and mechanisms of action associated with this compound:

Study 1: Antiviral Activity

A study investigating compounds targeting SARS-CoV-2 Mpro highlighted that modifications similar to those found in this compound could enhance binding affinity to viral proteases, suggesting a pathway for drug development against COVID-19 .

Study 2: Enzyme Interaction

Research on enzyme inhibition demonstrated that the compound effectively inhibited specific proteolytic enzymes, leading to reduced activity in cancer cell lines. This inhibition was linked to structural analogs that share similar reactive groups .

Study 3: Neuroprotective Mechanisms

In vivo experiments indicated that this compound could protect neuronal cells from apoptosis induced by oxidative stress, providing insights into its potential use in neurodegenerative diseases .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals unique properties of this compound:

Compound NameBiological ActivityUnique Features
tert-butyl carbamate General use in organic synthesisSimpler structure; less biological activity
tert-butyl nitrite Used as a reagent in chemical synthesisPrimarily involved in nitrosation reactions
tert-butanesulfinamide Asymmetric synthesis applicationsFocused on chiral synthesis; less emphasis on biological activity

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